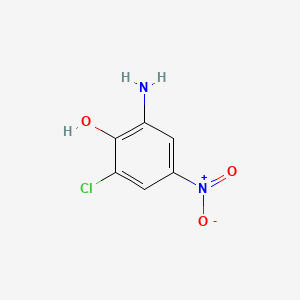

2-Amino-6-chloro-4-nitrophenol

説明

Significance and Context in Organic Chemistry Research

The scientific importance of 2-Amino-6-chloro-4-nitrophenol lies in its versatile role as a chemical intermediate. chemimpex.comnbinno.com Its electron-deficient aromatic structure, a consequence of the attached functional groups, facilitates efficient electrophilic substitution reactions. nbinno.com This reactivity is particularly valuable in the synthesis of more complex molecules. ontosight.ai

A primary application of this compound is in the production of azo dyes, where it acts as a coupling agent to enhance color stability and intensity. chemimpex.com These dyes find widespread use in the textile and printing industries. chemimpex.com Beyond dyes, it serves as a precursor in the synthesis of various pharmaceutical compounds and agrochemicals. chemimpex.com Researchers utilize its reactive nature to build complex molecular architectures for targeted applications. chemimpex.com In analytical chemistry, it is employed as a reagent for the detection and quantification of other substances. chemimpex.com

Historical Overview of Research and Development

The initial focus of research on this compound was heavily tied to the dye manufacturing industry. pmarketresearch.com Its ability to impart vibrant and lightfast colors made it a valuable component in the synthesis of various colorants. chemimpex.com Over time, its utility expanded into other areas of chemical synthesis.

In 1997, the Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of this compound and its hydrochloride salt, concluding them safe for use in hair dye formulations at concentrations up to 2.0%. cir-safety.org This was followed by a 2006 opinion from the Scientific Committee on Consumer Products (SCCP), which also deemed it safe for use in semi-permanent and oxidative hair dye formulations up to a 2.0% concentration. cir-safety.org These regulatory assessments spurred further investigation into its properties and applications in the cosmetics industry. cosmeticsinfo.org

Current Research Landscape and Challenges

Contemporary research continues to explore the synthetic utility of this compound. The global market for this compound was valued at US$ 164 million in 2024 and is projected to reach USD 239 million by 2031, indicating its sustained industrial relevance. globalinforesearch.com

Current studies often focus on optimizing its use in various applications and developing new analytical methods for its detection. For instance, liquid chromatography–tandem mass spectrometry methods have been developed to quantify its presence in commercial hair-dyeing products. oup.com

A significant challenge in the handling of this compound is its potential for skin sensitization, a property noted by the SCCP. cir-safety.org Research has been conducted to determine the concentration thresholds for this effect. europa.eu Furthermore, while it is a valuable intermediate, the synthesis of this compound itself can present challenges, such as the generation of byproducts and the need for clean production techniques to minimize environmental impact. google.com For example, older synthetic routes produced significant iron mud waste. google.com Modern approaches aim to improve yield and purity while reducing waste. google.com

Data on this compound

| Property | Value | Source(s) |

| CAS Number | 6358-09-4 | nbinno.com |

| Molecular Formula | C6H5ClN2O3 | nbinno.com |

| Molecular Weight | 188.57 g/mol | chemicalbook.com |

| Appearance | Dull yellow to brown powder | chemicalbook.com |

| Melting Point | 158-162.5 °C | chemicalbook.com |

| Boiling Point | 358.7±42.0 °C (Predicted) | chemicalbook.com |

| Density | 1.655 g/cm³ | chemicalbook.com |

| Purity | ≥98.0% | vwr.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-6-chloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLMSPNQBKSXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-14-3 (mono-hydrochloride) | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043855 | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

62625-14-3, 6358-09-4 | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-6-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-chloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-6-chloro-4-nitrophenol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZLP5I1TMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-AMINO-6-CHLORO-4-NITROPHENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2 Amino 6 Chloro 4 Nitrophenol

Established Synthesis Pathways and Mechanisms

Traditional synthesis of 2-Amino-6-chloro-4-nitrophenol relies on fundamental organic reactions applied to substituted benzene (B151609) precursors. These pathways are characterized by their directness, though they may require careful control of reaction conditions to ensure desired purity and yield.

Nitration of 2-amino-6-chlorophenol (B183061)

A primary and direct method for synthesizing this compound is the electrophilic nitration of 2-amino-6-chlorophenol. smolecule.com In this reaction, the benzene ring is activated by the strong ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups. The chlorine atom (-Cl) is also an ortho-, para-director but is deactivating. The combined influence of these substituents directs the incoming nitro group (-NO2) primarily to the position para to the hydroxyl group and ortho to the amino group (C4).

The reaction is typically carried out using a nitrating agent, such as nitric acid, often under controlled temperature conditions to prevent over-nitration and the formation of by-products. The mechanism involves the generation of the nitronium ion (NO2+), which then attacks the electron-rich aromatic ring.

Reaction Scheme: Nitration of 2-amino-6-chlorophenol

Starting Material: 2-amino-6-chlorophenol Reagent: Nitric Acid (HNO₃) Product: this compound

Reaction of 2-chloro-4-nitrophenol (B164951) with Ammonia (B1221849)

Another established pathway involves the reaction of a suitable chloronitrophenol derivative with ammonia. This method utilizes a nucleophilic aromatic substitution mechanism. For the synthesis of the target compound, the logical starting material would be 2,6-dichloro-4-nitrophenol. The strong electron-withdrawing nitro group at the para-position (C4) and the chloro group at the ortho-position (C2) activate the chlorine atom at C6 for nucleophilic attack by ammonia (NH₃). The reaction typically requires elevated temperature and pressure to proceed efficiently.

Hydrolysis of 1-chloro-2,4-dinitrobenzene (B32670)

This synthetic route proceeds in multiple steps, beginning with a polychlorinated and nitrated benzene derivative. A common approach in the synthesis of related aminophenols starts with the hydrolysis of a chlorodinitrobenzene compound. google.com For instance, 1-chloro-2,4-dinitrobenzene can undergo nucleophilic aromatic substitution with a hydroxide (B78521) source (e.g., NaOH) to replace the chlorine atom with a hydroxyl group, forming 2,4-dinitrophenol. doubtnut.comyoutube.com

Following hydrolysis, a selective reduction of one nitro group is performed. To obtain the final product, this compound, a more complex starting material like 1,3-dichloro-4,6-dinitrobenzene (B1585067) would be required. One chlorine atom would be hydrolyzed to a hydroxyl group, followed by the regioselective reduction of the nitro group at the position ortho to the newly formed hydroxyl group. Reagents such as sodium sulfide (B99878) or catalytic hydrogenation can be employed for the reduction step. orgsyn.org

| Established Pathway | Starting Material | Key Reagents | Mechanism Type |

| Nitration | 2-amino-6-chlorophenol | Nitric Acid | Electrophilic Aromatic Substitution |

| Amination | 2,6-dichloro-4-nitrophenol | Ammonia | Nucleophilic Aromatic Substitution |

| Hydrolysis & Reduction | 1,3-dichloro-4,6-dinitrobenzene | NaOH, Reducing Agent | Nucleophilic Aromatic Substitution, Reduction |

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry aims to improve upon traditional methods by enhancing selectivity, reducing environmental impact, and optimizing process efficiency. These advanced strategies are critical for the large-scale, sustainable production of chemical intermediates. nbinno.com

Regioselective Synthesis Approaches

Achieving high regioselectivity is paramount in the synthesis of polysubstituted aromatics like this compound to minimize the formation of difficult-to-separate isomers. Advanced approaches focus on exerting precise control over the placement of functional groups. This can involve:

Protecting Groups: Temporarily blocking highly activating groups like -OH or -NH2 to direct subsequent reactions to other positions on the ring.

Directed Ortho-Metalation: Using organometallic reagents to introduce substituents at specific positions adjacent to a directing group.

Catalyst-Controlled Reactions: Employing transition metal catalysts (e.g., palladium) to facilitate cross-coupling reactions that build the molecule with a predefined substitution pattern, offering high selectivity. rsc.orgacs.org

Development of Greener Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to reduce waste and hazard. pmarketresearch.com For this compound, greener protocols are being explored for key reaction steps:

Greener Nitration: Replacing traditional mixed-acid (H₂SO₄/HNO₃) nitrations with solid acid catalysts or alternative nitrating agents that are easier to handle and recycle, thereby minimizing corrosive acid waste.

Catalytic Reduction: Shifting from stoichiometric metal-acid reductions (e.g., Sn/HCl, Fe/HCl) to catalytic hydrogenation. njit.edu This process uses a catalyst (like Palladium on carbon) and hydrogen gas, producing water as the primary byproduct and significantly reducing metallic waste streams. njit.edu

Biocatalysis: Investigating the use of enzymes or microorganisms for specific transformations. For example, nitroreductase enzymes can selectively reduce a nitro group under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods. plos.orgnih.gov Research into the microbial degradation of related compounds like 4-chloro-2-nitrophenol (B165678) has identified enzymes capable of such transformations. researchgate.net

| Advanced Strategy | Objective | Examples |

| Regioselective Synthesis | Maximize yield of the correct isomer; minimize purification needs. | Use of protecting groups; catalyst-controlled substitution. |

| Greener Protocols | Reduce waste; use less hazardous materials; improve energy efficiency. | Catalytic hydrogenation; solid acid catalysts for nitration; biocatalysis. |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench to a larger scale introduces a new set of challenges that extend beyond simple reagent multiplication. Key considerations revolve around managing reaction thermodynamics, ensuring consistent product quality, and optimizing process efficiency.

One of the primary laboratory routes to this compound involves the controlled nitration of 2-amino-6-chlorophenol. While feasible on a small scale, nitration reactions are notoriously exothermic. During scale-up, the surface-area-to-volume ratio decreases, which can lead to significant heat accumulation. This poses a risk of runaway reactions and the formation of undesired byproducts, such as 6-chloro-2,4-dinitrophenol. cir-safety.org Therefore, maintaining precise temperature control is paramount. Laboratory setups often rely on simple ice baths, but larger scales may necessitate the use of specialized reactors with efficient cooling systems or the implementation of continuous flow processes. Continuous flow reactors, in particular, offer superior heat exchange and temperature control, minimizing the risk of thermal excursions and improving safety and yield. nbinno.com

Another synthetic pathway involves the reaction of 2-chloro-4-nitrophenol with ammonia. When scaling this process, ensuring efficient mixing becomes crucial to achieve a homogenous reaction and maximize yield. Inadequate stirring in larger vessels can lead to localized concentration gradients and incomplete reactions.

Furthermore, the choice of equipment can be a significant factor. Some related syntheses described in the literature require high pressure and temperature, necessitating the use of an autoclave. sciencemadness.org While a lab-scale synthesis might be attempted at atmospheric pressure, this often results in drastically lower yields, highlighting the importance of specialized equipment for achieving efficient conversion on a larger scale. sciencemadness.org

Post-reaction work-up and purification also present scalability challenges. Techniques like filtration and recrystallization, which are straightforward in the lab, require careful selection of equipment and optimization of conditions for larger batches. For instance, ensuring efficient removal of impurities and achieving the desired purity of ≥98% (as determined by HPLC) requires robust and scalable purification protocols. nbinno.comnbinno.com The physical form of the product, an orange-yellow fine-grained powder, must also be consistently achieved. cir-safety.org

The table below outlines the key challenges and potential solutions when scaling up the synthesis of this compound.

| Challenge | Potential Solution | Research Finding/Rationale |

| Exothermic Reaction Control | Utilize continuous flow reactors; employ advanced cooling systems. | Nitration is highly exothermic; continuous flow offers superior heat exchange and safety for hazardous reactions. nbinno.comsciencemadness.org |

| Byproduct Formation | Maintain strict temperature control; optimize reagent addition rate. | Prevents over-nitration and formation of impurities like 6-chloro-2,4-dinitrophenol. cir-safety.org |

| Process Efficiency & Yield | Use of high-pressure/high-temperature equipment (e.g., autoclave). | Some routes require conditions beyond atmospheric pressure for acceptable yields. nbinno.comsciencemadness.org |

| Homogeneity | Implement efficient mechanical stirring systems in larger reactors. | Ensures complete reaction and avoids localized concentration issues. |

| Purification | Develop scalable recrystallization and filtration protocols. | Necessary to consistently meet high-purity specifications (e.g., ≥98% via HPLC) on a larger scale. nbinno.comnbinno.com |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 6 Chloro 4 Nitrophenol

Reactivity of Functional Groups

The individual functional groups on the aromatic ring exhibit characteristic reactivities, which are modulated by the presence of the other substituents.

The amino group (-NH₂) in 2-Amino-6-chloro-4-nitrophenol behaves as a typical aromatic amine, capable of undergoing reactions such as acylation. For instance, under certain reductive conditions using sodium borohydride (B1222165) in a carboxylic acid medium, stable amide intermediates can be formed at temperatures between 60–70°C. While specific alkylation studies on this compound are not extensively detailed in the provided literature, primary aromatic amines are generally susceptible to alkylation reactions. The nucleophilicity of the amino group is somewhat reduced by the electron-withdrawing effects of the adjacent chloro group and the para-nitro group, but it remains a reactive site for electrophilic attack.

The nitro group (-NO₂) is highly susceptible to reduction, a critical transformation for synthesizing dye intermediates. This reduction can be achieved with high selectivity, leaving the chloro group intact. A common method is catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst at ambient temperature, which results in the complete conversion of the nitro group to a second amino group, yielding 2-Amino-6-chloro-4-aminophenol. Other reducing agents, such as tin(II) chloride or iron powder in an acidic medium, are also effective for reducing aromatic nitro groups. The mechanism of reduction typically proceeds through a series of sequential electron transfer steps.

Table 1: Conditions for Nitro Group Reduction

| Reduction Method | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, ambient temperature | 2-Amino-6-chloro-4-aminophenol | Achieves full conversion of the nitro group to an amine without dechlorination. |

The chloro substituent can be displaced via nucleophilic aromatic substitution (NAS), a reaction that is significantly activated by the presence of the strongly electron-withdrawing nitro group in the para position. libretexts.org This reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group. libretexts.org The subsequent loss of the chloride ion restores the aromaticity. libretexts.org

However, the rate of substitution is influenced by steric hindrance from the adjacent amino and hydroxyl groups. For example, reaction with a 10% aqueous sodium hydroxide (B78521) solution at 80°C for two hours results in a 72% yield of 2-Amino-4-nitrophenol-6-ol. In contrast, reaction with sodium methoxide (B1231860) in refluxing methanol (B129727) shows limited conversion (≤40%), highlighting the impact of steric and electronic effects on reaction efficiency.

Table 2: Nucleophilic Aromatic Substitution of the Chloro Group

| Nucleophile | Conditions | Product | Reaction Efficiency |

|---|---|---|---|

| Hydroxide ion (OH⁻) | 10% aqueous NaOH, 80°C, 2 hours | 2-Amino-4-nitrophenol-6-ol | 72% yield; chloride is replaced by -OH without affecting the nitro group. |

Acid-Base Behavior and Protonation/Deprotonation Mechanisms

This compound is a weak acid with a pKa of approximately 8.2. Its acidic nature is due to the phenolic hydroxyl group.

Deprotonation : In basic solutions with a pH above 10, the hydroxyl group is deprotonated by bases like sodium hydroxide (NaOH) to form a water-soluble phenoxide ion. This deprotonation enhances the electron-donating character of the oxygen, which can influence subsequent electrophilic substitution reactions.

Protonation : In the presence of strong acids such as hydrochloric acid (HCl), the compound can be protonated to form a hydrochloride salt, which has a reported melting point of 245–247°C. noaa.gov The primary site of protonation under these conditions is typically the amino group. However, in strongly acidic media, there is also a likelihood of the nitro group being protonated to form a cationic -NO₂H⁺ group. researchgate.net

Oxidation and Reduction Pathways

The compound exhibits sensitivity to both oxidative and reductive environments. Its reduction pathways primarily involve the nitro group as detailed in section 3.1.2.

This compound shows varied stability in oxidative environments. It undergoes gradual decomposition with prolonged exposure to atmospheric oxygen, indicated by a darkening of its solution. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can also lead to its transformation. In contrast, the compound is notably stable under the conditions of oxidative hair dyeing, where it is mixed with hydrogen peroxide. europa.eucir-safety.org This stability allows it to function as a direct dye without undergoing chemical reactions with the developer. europa.eu The formation of reactive metabolites through in-vivo oxidative processes is thought to be linked to the biological activity of nitro aromatic compounds. industrialchemicals.gov.au For its isomer, 2-amino-4-chloro-6-nitrophenol (B19034), oxidation can lead to the formation of corresponding quinones, a pathway that may also be relevant for this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-6-chloro-4-aminophenol |

| 2-Amino-4-nitrophenol-6-ol |

| 2-Amino-6-methoxy-4-nitrophenol |

| 2-amino-4-chloro-6-nitrophenol |

| 2-chloro-6-ethylamino-4-nitrophenol |

| 2-chloro-4-nitroaniline |

| 4-nitrophenol (B140041) |

| 4-hydroxyaminophenol |

| 6-chloro-2,4-dinitrophenol |

| Acetone |

| Ammonia (B1221849) |

| Carbon |

| Carboxylic acid |

| Dimethylamine |

| Dimethyl sulfoxide |

| Ethanol |

| Ethyl acetate |

| Hydrogen |

| Hydrogen chloride |

| Hydrogen peroxide |

| Iron |

| Isopropanol |

| Methanol |

| Monochlorobenzene |

| n-propanol |

| Nitric acid |

| Palladium |

| Potassium permanganate |

| Sodium borohydride |

| Sodium hydroxide |

| Sodium methoxide |

| Tin(II) chloride |

Reductive Conversion Mechanisms

The transformation of this compound to its corresponding diamine derivative, 2,6-diamino-4-chlorophenol, is a chemically significant reaction, primarily involving the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion is crucial for the synthesis of various chemical intermediates. The literature describes several mechanisms and methodologies to achieve this selective reduction, ensuring that the chloro and hydroxyl functional groups on the aromatic ring remain intact.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroaromatics. For this compound, catalytic hydrogenation involves the use of a metal catalyst, such as palladium or platinum, often supported on carbon (Pd/C or Pt/C). orientjchem.org The reaction proceeds via the transfer of hydrogen atoms to the nitro group. Palladium catalysts are particularly noted for their chemoselectivity, enabling the full conversion of the nitro group to an amine without causing dechlorination (the removal of the chlorine atom). The general mechanism involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed and desorbed from the catalyst surface. orientjchem.org

Chemical Reduction: A variety of chemical reducing agents can be employed for the conversion of the nitro group.

Sodium Borohydride (NaBH₄): This reagent is effective for reducing the nitro group. The reaction can be performed in a carboxylic acid medium or in the presence of a Lewis acid like boron trifluoride etherate. The combination of NaBH₄ with transition metal salts, such as nickel(II) chloride (NiCl₂·6H₂O), in an aqueous system dramatically increases the reaction rate, often leading to complete reduction within minutes at room temperature. asianpubs.org The active species is believed to be a nickel boride formed in situ.

Hydrazine (B178648) (N₂H₄): Hydrazine, used as hydrazine hydrate (B1144303), is another powerful reducing agent for this transformation. The reaction is typically catalyzed by species like activated carbon in conjunction with ferric chloride (FeCl₃) and is carried out at elevated temperatures, generally between 90-120 °C.

Metal/Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic method for nitro group reduction. masterorganicchemistry.com A more modern, selective, and milder variant uses zinc or magnesium powder with hydrazine glyoxylate (B1226380) at room temperature. niscpr.res.in This system is noted for its efficiency and the ease of product isolation. niscpr.res.in

Electrochemical and Microbial Reduction: Alternative methods include electrochemical reduction, which can occur at the cathode in a microbial electrolysis cell (MEC). In such systems, 2-chloro-4-nitrophenol (B164951), a related compound, undergoes reduction of the nitro group to form 2-chloro-4-aminophenol, alongside other degradation pathways like dechlorination and denitrification. The reduction is mediated by electroactive microorganisms.

The selection of a specific reductive method depends on factors such as desired selectivity, reaction conditions, cost, and environmental considerations. For instance, catalytic hydrogenation offers high selectivity, while chemical reductants like NaBH₄/NiCl₂ provide very rapid conversions at ambient temperatures. asianpubs.orgmasterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the reductive conversion of this compound are critical for optimizing reaction conditions and ensuring process efficiency. While specific quantitative data for this exact compound is not extensively available in public literature, valuable insights can be drawn from studies on structurally similar compounds, such as p-nitrophenol, chloronitrophenols, and other nitroaromatics.

Reaction Kinetics: The reduction of nitroaromatics is often treated as a pseudo-first-order reaction, particularly in catalytic systems where the concentration of the reducing agent (like NaBH₄ or H₂) is in large excess. The rate of reaction is influenced by temperature, catalyst type and concentration, and the nature of the substituents on the aromatic ring.

Effect of Temperature and Activation Energy (Eₐ): As with most chemical reactions, the rate of reduction increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Studies on related compounds provide typical activation energies. For example, the hydrogenation of p-nitrophenol to p-aminophenol over a nano-Ni₂B catalyst was found to have an activation energy of 55.7 kJ/mol. chlorpars.com The activation energy for the reduction of 4-nitrophenol catalyzed by gold nanorods and nanospheres was determined to be 48.7 kJ/mol and 60.1 kJ/mol, respectively. mdpi.com These values indicate a significant temperature dependence.

Interactive Data Table: Activation Energies for Nitrophenol Reduction

| Compound | Catalyst | Reducing Agent | Activation Energy (Eₐ) (kJ/mol) |

|---|---|---|---|

| p-Nitrophenol | nano-Ni₂B | H₂ | 55.7 chlorpars.com |

| p-Nitrophenol | Gold Nanorods | NaBH₄ | 48.7 mdpi.com |

| p-Nitrophenol | Gold Nanospheres | NaBH₄ | 60.1 mdpi.com |

| 4-Chloro-2-nitrophenol (B165678) | Ru/C | H₂ | 41.6 researchgate.net |

Effect of Substituents: The electronic nature of substituents on the nitroaromatic ring affects the reduction rate. Electron-withdrawing groups generally increase the rate of reduction, while electron-donating groups decrease it. orientjchem.org The Hammett equation can be used to correlate reaction rates with substituent constants. For this compound, the presence of the electron-withdrawing chloro group would be expected to facilitate the reduction, while the electron-donating amino and hydroxyl groups would have an opposing effect.

Thermodynamic Considerations: The reduction of a nitro group is a thermodynamically favorable process.

Gibbs Free Energy (ΔG): The spontaneity of a reaction is indicated by a negative Gibbs free energy change. Theoretical calculations on various nitroaromatic compounds show that the initial step of reduction (from a nitro group to a nitroso group) is thermodynamically feasible, with a significant Gibbs free energy release in the range of 56–59 kcal/mol. dnu.dp.ua More advanced models utilize the Gibbs free energy of hydrogen atom transfer (HAT) as a reliable predictor for the reduction rate constants of nitroaromatic compounds. nih.govacs.orgoup.comnih.gov These linear free energy relationship (LFER) models demonstrate that a more favorable (more negative) Gibbs free energy for the HAT reaction correlates with a faster reduction rate. oup.com This underscores the thermodynamic driving force behind the reaction.

Derivatives and Analogues of 2 Amino 6 Chloro 4 Nitrophenol

Design and Synthesis of Functionalized Derivatives

The functionalization of 2-amino-6-chloro-4-nitrophenol is key to unlocking its full potential in various industrial applications.

N-alkylation and N-acylation of the amino group in this compound are common strategies to modify its properties. For instance, N-alkylation can enhance the solubility of the compound in different solvents, a desirable characteristic for dye formulations. The introduction of an ethyl group to the amino nitrogen, forming 2-ethylamino-6-chloro-4-nitrophenol, is one such example. epo.org

N-acylation, the process of adding an acyl group to the amino nitrogen, is another important modification. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. rsc.org N-acylation can influence the electronic properties of the molecule, which in turn affects its color and stability. The synthesis of N-acyl derivatives is a fundamental reaction in combinatorial chemistry and peptide synthesis. researchgate.netarkat-usa.orgumich.edu

Beyond N-alkylation and N-acylation, other modifications of the substituents on the phenyl ring of this compound can be performed to create a diverse range of derivatives. These modifications can include the substitution of the chloro group with other functionalities through nucleophilic aromatic substitution reactions. For example, reaction with sodium hydroxide (B78521) can replace the chlorine with a hydroxyl group, and reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group.

The nitro group can also be a site for chemical transformation. Selective reduction of the nitro group to an amino group is a critical step in the synthesis of various dye intermediates. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of this compound and its derivatives and their chemical reactivity and physical properties is a key area of study. The positions of the amino, chloro, and nitro groups on the aromatic ring significantly influence the molecule's electronic distribution and, consequently, its behavior in chemical reactions. jst.go.jp

The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the amino and hydroxyl groups, creates a complex electronic environment. This environment dictates the compound's acidity, with a reported pKa of approximately 8.2, and its reactivity towards electrophiles and nucleophiles. Steric hindrance from the substituents can also play a role in reaction rates.

The specific arrangement of these functional groups is also responsible for the compound's utility as a direct dye in hair colorant formulations. cir-safety.org Its stability under oxidative conditions is a crucial property for this application.

Comparative Studies with Related Halogenated Nitrophenols

To better understand the unique properties of this compound, it is often compared with its isomers and analogues containing different halogen substituents.

A direct comparison can be made with its positional isomer, 2-amino-4-chloro-6-nitrophenol (B19034). In this isomer, the positions of the chloro and nitro groups are swapped. While having the same molecular formula and weight, this positional difference leads to distinct properties. For instance, 2-amino-4-chloro-6-nitrophenol is noted to be reactive with strong oxidizing agents, a property not observed with this compound under similar conditions, such as those found in oxidative hair dyes.

The synthesis of 2-amino-4-chloro-6-nitrophenol also follows a different pathway, often starting from 2,5-dichloronitrobenzene.

Replacing the chlorine atom with bromine results in 2-amino-6-bromo-4-nitrophenol. This substitution of one halogen for another can lead to differences in reactivity and biological activity, a phenomenon observed in other classes of halogenated compounds. researchgate.net Generally, brominated organic compounds can exhibit higher toxicity than their chlorinated counterparts. researchgate.net

The synthesis of brominated nitrophenols can be achieved through various routes, including the direct bromination of nitrophenols or the nitration of bromophenols. quora.com The presence of bromine instead of chlorine can also influence the compound's application in dye synthesis and other areas. For example, 2,6-dibromo-4-nitrophenol (B181593) has been identified as a disinfection byproduct in swimming pool water. acs.org

Comparisons with Non-Halogenated Analogues (e.g., 2-amino-4-nitrophenol)

The inclusion of a halogen atom, specifically chlorine, on the aromatic ring of this compound introduces significant alterations to its physicochemical properties and reactivity when compared to its non-halogenated analogue, 2-amino-4-nitrophenol. These differences are critical in determining their respective applications and behavior in chemical processes.

The primary structural difference is the presence of a chlorine atom at the C6 position of the benzene (B151609) ring in this compound. This substitution directly influences the compound's molecular weight, melting point, and electronic properties.

Physicochemical Property Comparison

| Property | This compound | 2-amino-4-nitrophenol |

| CAS Number | 6358-09-4 nih.gov | 99-57-0 sigmaaldrich.com |

| Molecular Formula | C₆H₅ClN₂O₃ nih.gov | C₆H₆N₂O₃ sigmaaldrich.com |

| Molecular Weight | 188.57 g/mol nih.govscbt.com | 154.12 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Yellow crystalline solid / Orange-yellow powder smolecule.comcosmeticsinfo.org | Yellow-brown to orange prisms nih.gov |

| Melting Point | 159-163 °C smolecule.comeuropa.eu | 140-145 °C chemicalbook.combiosynth.com |

| Log P (Octanol/Water Partition Coefficient) | 1.80 europa.eu | 1.5 (XLogP3) nih.gov |

Detailed Research Findings

Research into the applications and chemical behavior of these compounds highlights key differences stemming from the presence or absence of the chloro-substituent.

One of the most significant distinctions lies in their stability and utility in dye and pigment synthesis. The presence of both chloro and nitro groups on the this compound molecule enhances its utility in creating thermally stable pigments. This makes it superior in this application compared to non-halogenated analogues like 2-amino-4-nitrophenol.

Furthermore, in the context of oxidative hair dye formulations, the halogenated compound exhibits notable stability. The nitro group in derivatives like this compound strongly deactivates the molecule, causing it to remain inert under the oxidative conditions of hair coloring. europa.eu Studies evaluating its stability in an oxidative environment, when mixed with hydrogen peroxide, showed no change in its absorption spectra, concluding that the dye was stable. europa.eu While it is plausible that some non-halogenated dyes might couple with precursors in such formulations, the stability of this compound is a distinct advantage. europa.eu

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-Amino-6-chloro-4-nitrophenol from complex mixtures and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is routinely used for purity assessment and quantification in various matrices, including commercial hair dye formulations. rsc.orgoup.comresearchgate.net

Methodologies have been developed for the simultaneous determination of multiple hair dye components, including this compound. oup.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated good performance with limits of detection ranging from 0.15 to 10 mg/kg and limits of quantification from 0.5 to 40 mg/kg. oup.com The recovery rates for this method were reported to be between 79.4% and 109.2%. oup.com In one study, this compound was detected in 10 samples at concentrations ranging from the limit of detection and quantification up to 9.27 × 10^4 mg/kg. oup.com

A rapid and accurate LC-MS/MS protocol has been established for the determination of 11 hair dyes, including this compound, in commercial products. oup.com Furthermore, a method using liquid chromatography coupled to quadrupole orbitrap high-resolution mass spectrometry has been developed for the rapid determination of 54 dye components in hair dyes. rsc.org This method showed good linear correlations with detection limits between 0.1–23.5 ng mL−1 and quantitation limits of 0.2–78.1 ng mL−1. rsc.org

| HPLC Parameter | Value |

| Column | ACE Excel 3 C18 (2.1 mm × 150 mm, 3 μm) |

| Mobile Phase | 70% methanol (B129727) solution for extraction, diluted with 25% methanol solution |

| Detection | Quadrupole Orbitrap Mass Spectrometry |

| Detection Limits | 0.1–23.5 ng mL−1 |

| Quantitation Limits | 0.2–78.1 ng mL−1 |

| Recovery | 60.0% to 118.4% |

This table presents data from a study on the rapid determination of 54 dye components in hair dyes by liquid chromatography coupled to quadrupole orbitrap high-resolution mass spectrometry. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility for GC analysis. GC-MS has been employed in the analysis of hair dye ingredients and their metabolites. researchgate.neteuropa.eu

Studies have utilized GC-MS to detect the presence of this compound in commercial hair dye products. researchgate.net Miniaturized extraction techniques coupled with GC-MS/MS have been developed for the selective and accurate analysis of hair dyes. researchgate.net This approach has proven effective in identifying various dye components, including this compound, in a range of commercial products. researchgate.net The use of GC coupled with triple quadrupole mass detection allows for very low detection limits. researchgate.net

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a study involving the synthesis of a new bioactive ligand from this compound, ¹H NMR spectroscopy was used for characterization. researchgate.net The ¹H NMR spectrum, recorded in DMSO-d6, showed a broad singlet at 9.62 ppm, which was attributed to the hydroxyl proton (OH). univ-lille.fr A doublet at 8.61 ppm with a coupling constant of 2.8 Hz was assigned to the aromatic proton at position 4 (H4), and another doublet at 8.12 ppm with the same coupling constant was assigned to the proton at position 2 (H2). univ-lille.fr

| ¹H NMR Data | |

| Solvent | DMSO-d6 |

| Chemical Shift (δ ppm) | Assignment |

| 9.62 (br s) | OH |

| 8.61 (d, J = 2.8 Hz) | H4 |

| 8.12 (d, J = 2.8 Hz) | H2 |

This table summarizes the ¹H NMR data for a derivative of this compound. univ-lille.fr

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands.

For related nitrophenol derivatives, FT-IR spectra typically exhibit peaks around 1520 cm⁻¹ corresponding to the asymmetric stretching of the nitro group (NO₂) and around 1250 cm⁻¹ for the C–O phenolic stretch. In a study where this compound was used to synthesize a new ligand, the IR spectrum of the resulting compound showed a characteristic band at 1668 cm⁻¹ for the azomethine group (C=N). researchgate.net

| IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1520 | NO₂ asymmetric stretch |

| ~1250 | C–O phenolic stretch |

This table shows typical IR absorption bands for nitrophenol derivatives.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. This technique is useful for monitoring reactions and for quantitative analysis.

The UV-Vis spectrum of a ligand synthesized from this compound showed absorption maxima (λmax) at 295 nm, 372 nm, and 486 nm. researchgate.net The conjugative interaction between the nitro group and the aromatic ring in nitroaromatic compounds significantly influences their UV spectra. epa.gov The color of this compound is described as red-orange. researchgate.net

| UV-Vis Absorption Maxima (λmax) |

| 295 nm |

| 372 nm |

| 486 nm |

This table presents the UV-Vis absorption maxima for a ligand derived from this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry is a critical analytical technique for the precise determination of the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Techniques such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry have been utilized for the analysis of this compound. scirp.org For applications compatible with mass spectrometry, the mobile phase in High-Performance Liquid Chromatography (HPLC) can be adapted by replacing non-volatile acids like phosphoric acid with volatile alternatives such as formic acid. nih.gov

The primary molecular ion of this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry provides the exact mass, allowing for the confirmation of its elemental formula, C₆H₅ClN₂O₃. nih.gov While detailed fragmentation studies specific to this compound are not extensively documented in publicly available literature, analysis of related nitrophenols suggests that common fragmentation pathways would involve the loss of the nitro group (NO₂) and subsequent cleavages of the aromatic ring structure.

Table 1: Molecular Ion Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | nih.govvwr.comscbt.com |

| Molecular Weight | 188.57 g/mol | nih.govvwr.comscbt.com |

| Exact Mass | 187.9988697 Da | nih.gov |

| Primary Ionization Mode | Electrospray Ionization (ESI) | scirp.org |

This table presents key mass spectrometry data for the molecular characterization of this compound.

Advanced X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing details on bond lengths, bond angles, and crystal packing. For this compound, which is described as an orange to brown powder or crystal, this technique would be essential for a complete solid-state characterization. sielc.comcosmeticsinfo.org

Despite the compound's crystalline nature, specific single-crystal X-ray diffraction data, including its crystal system, space group, and unit cell dimensions, are not reported in the surveyed scientific literature. While crystallographic studies have been conducted on structurally related nitrophenol derivatives and their co-crystals, this information cannot be directly extrapolated to define the unique solid-state structure of this compound. scirp.orgnih.govresearchgate.net Therefore, a definitive analysis of its crystal structure awaits experimental determination and publication in peer-reviewed sources.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of compounds like 2-Amino-6-chloro-4-nitrophenol. These methods model the electron distribution to predict molecular geometry, orbital energies, and reactivity indicators.

Detailed DFT studies on this compound itself are not abundant in public literature; however, research on its derivatives and analogous structures provides significant insight. For instance, DFT calculations have been successfully used to characterize Schiff base ligands derived from the condensation reaction of this compound, and their subsequent metal chelates. bohrium.com Furthermore, extensive computational investigations on structurally similar molecules, such as 2-amino-4-chlorophenol, have utilized methods like HF and DFT (with B3LYP functional and 6-31++G(d,p) basis sets) to analyze vibrational spectra and molecular properties. sigmaaldrich.com

Such calculations typically yield key parameters that describe the molecule's reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a determinant of molecular stability; a smaller gap suggests higher reactivity. science.govnih.gov For related nitroaromatic compounds, DFT calculations are routinely used to determine these values, which are essential for predicting how the molecule will interact with other reagents. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential across the molecule's surface. tandfonline.com These maps identify electron-rich regions (nucleophilic centers, typically colored red) and electron-deficient regions (electrophilic centers, colored blue). For this compound, MEP analysis would likely highlight negative potential around the nitro and hydroxyl groups, indicating sites prone to electrophilic attack, and positive potential near the amino group's hydrogens. tandfonline.com

Computed Physicochemical Properties: Various properties can be calculated, providing a baseline for understanding the compound's behavior.

Table 1: Computed Physicochemical and Electronic Properties of this compound Note: This table includes data computed by various chemical software platforms and may not represent direct experimental values.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 188.57 g/mol | PubChem nih.gov |

| XLogP3 (LogP) | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Polar Surface Area | 92.1 Ų | PubChem nih.gov |

| Predicted Collision Cross Section ([M-H]⁻) | 135.1 Ų | PubChemLite uni.lu |

Molecular Dynamics Simulations of Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand how a molecule behaves and interacts with its environment over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into processes like binding to a protein or diffusion through a medium.

For this compound, direct MD simulation studies are not prominent in available research. However, the application of this technique can be inferred from studies on related systems. A primary application would be to simulate its interaction with biological macromolecules. For example, as a hair dye ingredient, its interaction with keratin (B1170402) is of central importance. MD simulations could model the binding process, revealing the specific amino acid residues in keratin that form stable interactions with the dye molecule and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces).

Similarly, MD simulations are used to study the interaction of small molecules with enzymes responsible for their metabolism. Such simulations could predict the binding affinity and orientation of this compound within the active site of cytochrome P450 enzymes, which are often involved in the biotransformation of xenobiotics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a compound with its biological activity or a specific property. bohrium.com These models are widely used in toxicology to predict the potential adverse effects of chemicals.

This compound has been included in the datasets of several QSAR studies, particularly for predicting skin sensitization and toxicity.

Skin Sensitization: A study developing QSAR models for skin sensitization based on the Local Lymph Node Assay (LLNA) included this compound in its dataset. scirp.org The models, which used 4D-fingerprints and logistic regression, aimed to classify compounds into different sensitization categories. One such model achieved a classification accuracy of 73.4% for its training set and 63.6% for its test set. scirp.org The LLNA data indicated that this compound does have skin sensitizing potential. nih.goveuropa.eu

Genotoxicity and General Toxicity: In a human health assessment, QSAR modeling using the OASIS-TIMES platform yielded negative results for the genotoxicity of this compound. However, it was noted that the chemical's structure was outside the models' applicability domain, which introduces uncertainty into the prediction. Another QSAR analysis focusing on the toxicity of 95 nitroaromatic compounds against the protozoan Tetrahymena pyriformis also included this compound in its modeling set to better understand structure-toxicity relationships. bohrium.com

QSAR models rely on calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical features of a molecule.

Table 2: Example of Descriptor Classes Used in QSAR Modeling for Nitroaromatics

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Net Atomic Charges | Describes the molecule's ability to participate in electrostatic and orbital-controlled interactions. dergipark.org.tr |

| Topological | Connectivity Indices, Kappa Shape Indices | Encodes information about atom connectivity and molecular shape. bohrium.com |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity, Polar Surface Area | Relates to the molecule's transport and partitioning behavior in biological systems. |

| Quantum Chemical | Chemical Hardness, Electrophilicity Index | Provides refined measures of reactivity based on DFT calculations. dergipark.org.tr |

Predictive Modeling of Reaction Pathways and Product Formation

Computational methods can be used to predict the likely metabolic or degradation pathways of a chemical compound. This involves identifying potential reaction sites on the molecule and modeling the enzymatic or chemical transformations that could occur.

While specific predictive models for the reaction pathways of this compound are not detailed in the literature, studies on closely related compounds offer a clear blueprint for how such predictions would be made. The biodegradation of the similar compound 2-chloro-4-nitrophenol (B164951) (2C4NP) has been studied in bacteria. nih.gov In Arthrobacter sp., the degradation pathway was shown to proceed via the formation of chlorohydroquinone (B41787) (CHQ), which is then subject to ring cleavage by a dioxygenase enzyme. nih.gov

Predictive modeling for this compound could involve several approaches:

Metabolite Prediction Software: Programs like TIMES (Tissue Metabolism Simulator) or Meteor Nexus use extensive rule-based systems derived from known metabolic reactions to predict the likely metabolites of a parent compound.

Homology Modeling: If the specific enzymes responsible for the degradation are unknown, homology modeling can be used. This involves building a 3D model of a potential metabolizing enzyme (e.g., a nitroreductase or dioxygenase) based on the known structures of similar enzymes. The parent compound can then be "docked" into the active site of the modeled enzyme to assess the feasibility of a reaction.

Reaction Mechanism Modeling: For key reactions, quantum chemical calculations can be used to model the entire reaction coordinate, including transition states and intermediates. This can help determine the most energetically favorable pathway and predict the final products. Studies on nucleophilic aromatic substitution reactions of other nitro-substituted aromatics have successfully used DFT to model reaction mechanisms and determine thermodynamic properties. researchgate.net

Modeling efforts could also focus on environmental degradation, such as predicting photodegradation products that might form upon exposure to UV radiation.

Environmental Fate, Degradation Pathways, and Biotransformation

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-Amino-6-chloro-4-nitrophenol, these mechanisms primarily include photolysis and hydrolysis.

Photolysis is a process where light energy causes chemical decomposition. In the case of nitrophenols, photolysis is a significant degradation pathway in surface waters where sunlight can penetrate. cdc.gov Studies on related compounds suggest that UV irradiation can lead to the cleavage of the carbon-chlorine (C-Cl) bond. For nitrophenols in general, atmospheric half-lives are estimated to be between 3 and 18 days. cdc.gov In water, the photolytic half-life can range from one to eight days in freshwater and is longer in seawater. cdc.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While specific data on the hydrolysis of this compound is limited, the stability of the compound in aqueous solutions is a key factor in its persistence. The European Chemicals Agency (ECHA) provides information on the stability of this compound in various environmental compartments. europa.eu

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the breakdown of organic pollutants. The degradation of chloronitrophenols (CNPs) like this compound is considered a complex process due to the electron-withdrawing properties of the chloro and nitro groups, which make them relatively resistant to microbial attack. nih.govplos.org However, several bacterial strains have been identified that can utilize CNPs as a source of carbon and energy. nih.govplos.org

One of the initial steps in the microbial degradation of chloronitroaromatic compounds is the removal of the nitro or chloro groups. nih.govplos.org Oxidative removal of the nitro group can occur, where it is released as a nitrite (B80452) ion through oxidative hydroxylation. nih.govplos.org This process has been observed in the degradation of similar compounds by various bacteria. nih.govplos.org For instance, the bacterium Burkholderia sp. RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol (B164951) with the release of stoichiometric amounts of nitrite and chloride ions. plos.org

Reductive biotransformation is another significant pathway in the microbial degradation of nitrophenols. This process involves the reduction of the nitro group to an amino group. nih.govplos.org This partial reduction is a common step in the microbial degradation of many chloronitroaromatic compounds. nih.govplos.org For example, under anaerobic conditions, the nitro groups of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) are reduced to form 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov

Several studies have identified the intermediate metabolites produced during the biotransformation of this compound and related compounds. In the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800, chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ) were identified as major metabolites. nih.govplos.org The degradation pathway involves the initial conversion of 2-chloro-4-nitrophenol to CHQ, which is then dehalogenated to form HQ. nih.govplos.org The HQ then undergoes ring cleavage to form γ-hydroxymuconic semialdehyde. nih.govplos.org Similarly, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG was initiated by the conversion to chlorohydroquinone with the removal of an ammonium (B1175870) ion, followed by dehalogenation to hydroquinone. d-nb.info

Table of Biotransformation Products

| Parent Compound | Biotransformation Product | Degrading Microorganism | Reference |

|---|---|---|---|

| 2-chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Burkholderia sp. RKJ 800 | nih.govplos.org |

| 2-chloro-4-aminophenol | Chlorohydroquinone, Hydroquinone | Arthrobacter sp. SPG | d-nb.info |

Biological Interactions and Mechanistic Toxicology

Cellular and Molecular Interaction Mechanisms

The molecular architecture of 2-amino-6-chloro-4-nitrophenol enables a variety of interactions at the cellular level, which can initiate a cascade of toxicological events. These interactions are primarily driven by the compound's reactive functional groups.

Interactions with Cellular Components via Nitro and Amino Groups

The nitro and amino groups are central to the biological activity of this compound. The electron-withdrawing nature of the nitro group allows it to undergo metabolic reduction, forming highly reactive electrophilic intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can then form covalent bonds with nucleophilic sites on essential cellular macromolecules like proteins and DNA, potentially disrupting their normal physiological functions and leading to cellular damage. The nitro group can also participate in redox reactions, which may generate reactive oxygen species (ROS) that cause oxidative stress within cells.

Effects on Enzymatic Activities and Cellular Signaling Pathways

The interaction of this compound and its metabolites with cellular components can significantly impact enzyme function and cellular signaling. For instance, the covalent binding of reactive intermediates to enzymes can inhibit their catalytic activity. This inhibition can have widespread consequences depending on the specific role of the affected enzyme in cellular metabolism or signal transduction.

Furthermore, the generation of ROS during the metabolism of the nitro group can induce oxidative stress. This cellular imbalance can activate stress-response signaling pathways, potentially leading to programmed cell death or apoptosis.

Metabolic Activation and Detoxification Pathways

The toxicity of this compound is critically dependent on its metabolic fate. The equilibrium between its conversion into reactive, toxic metabolites and its detoxification into inert, excretable forms determines the extent of its adverse effects. nih.gov

N-Hydroxylation by Hepatic Cytochrome P450 and Mutagenic Intermediate Formation

In the liver, this compound can be metabolized by cytochrome P450 (CYP) enzymes. imrpress.com A crucial activation step is the N-hydroxylation of the amino group, which results in the formation of a mutagenic N-hydroxylamine intermediate. This intermediate can undergo further reactions, such as sulfonation, to generate a highly reactive nitrenium ion. This electrophilic species is a potent mutagen capable of forming adducts with DNA, particularly with guanine (B1146940) bases. The formation of these DNA adducts is a critical event that can lead to mutations during DNA replication and is considered a key step in the initiation of chemical carcinogenesis. industrialchemicals.gov.au Genotoxicity tests in bacteria have shown that this compound can induce mutations in several Salmonella strains, including TA97, TA98, and TA100, both with and without metabolic activation. cosmeticsinfo.org

Table 1: Metabolic Activation and Genotoxicity Findings

| Metabolic Process | Enzyme System | Intermediate/Product | Toxicological Implication | Supporting Evidence |

| N-Hydroxylation | Hepatic Cytochrome P450 | N-hydroxylamine | Formation of mutagenic intermediates | Ames test positive |

| Genotoxicity | - | - | Increased mutations in Salmonella strains TA97, TA98, TA100 | Bacterial reverse mutation assays cosmeticsinfo.org |

Nitro Reduction by Skin Microbiota and Sensitization-Related Arylamine Generation

Upon dermal contact, the microbial flora of the skin can metabolize this compound. Certain bacteria possess nitroreductase enzymes that can reduce the compound's nitro group, leading to the generation of arylamine derivatives. imrpress.com Arylamines are a class of chemicals known for their potential to act as skin sensitizers. imrpress.com The formation of these arylamines on the skin can trigger an immune response, resulting in allergic contact dermatitis. The Local Lymph Node Assay (LLNA) has classified this compound as a skin sensitizer. industrialchemicals.gov.aueuropa.eu

Role of Electron-Withdrawing Groups in Nitrenium Ion Stabilization and DNA Adduct Formation

The presence of electron-withdrawing groups, specifically the chloro (-Cl) and nitro (-NO2) substituents, on the aromatic ring of this compound is significant for its toxicological profile. industrialchemicals.gov.au While these groups can stabilize the highly reactive nitrenium ion formed during metabolic activation, some research suggests that the presence of two or more such groups may actually inhibit metabolic activation by destabilizing the nitrenium ion, thereby reducing the mutagenic effect compared to other aromatic amines. industrialchemicals.gov.au This suggests a complex structure-activity relationship where the electronic properties of the substituents play a determining role in the compound's potential to form DNA adducts and exert carcinogenic effects. industrialchemicals.gov.au

Mechanisms of Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated through various assays, revealing a complex profile that differs between in vitro and in vivo systems.

Evaluation of Mutagenic Potential in Bacterial and Mammalian Systems

The mutagenic potential of this compound has been assessed using the Ames test and mammalian cell assays, with largely negative results. The compound was not found to be mutagenic in the Ames test, which utilizes various strains of Salmonella typhimurium (TA98, TA100, TA102, TA1535, and TA1537), both with and without metabolic activation. europa.eucir-safety.org Similarly, the mouse lymphoma assay also yielded a negative result, indicating a lack of potential to cause gene mutations in vitro. europa.eucir-safety.org While its hydrochloride salt showed some positive results in an Ames assay with certain S. typhimurium strains (TA97, TA98, and TA100), the parent compound is generally considered non-mutagenic in these bacterial systems. industrialchemicals.gov.au

Mechanisms of Skin Sensitization and Immune Response Induction

This compound is recognized as a skin sensitizer, a property that has been investigated through the local lymph node assay (LLNA) in mice. europa.eusmolecule.com This assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a substance, providing an indication of its potential to induce an allergic immune response.

Table 1: Local Lymph Node Assay (LLNA) Results for this compound

| Vehicle | Concentration (%) | Mean Stimulation Index | EC3 Value (%) |

|---|---|---|---|

| DMSO | 0.5 | 1.2 | 6.85 |

| 1.5 | 1.2 | ||

| 5.0 | 2.0 | ||

| 10.0 | 4.7 | ||

| Acetone/Water/Olive Oil | 0.5 | 2.8 | 0.68 |

| 1.5 | 3.9 | ||

| 5.0 | 3.7 | ||

| 10.0 | 5.2 |

Mechanisms of Organ-Specific Toxicological Manifestations

In animal studies, particularly long-term oral administration studies in rats, this compound has been associated with organ-specific toxicity, most notably the development of forestomach lesions. tga.gov.au A 2-year bioassay in rats showed an increased incidence of squamous cell papillomas and carcinomas in the forestomach. researchgate.net The mechanism underlying the formation of these lesions is likely related to chronic irritation and regenerative cell proliferation. The repeated oral dosing can lead to localized irritation of the forestomach lining, a non-glandular tissue present in rodents but not humans. This chronic irritation can trigger a sustained proliferative response in the epithelial cells, which, over time, can increase the risk of tumor development. It is important to note that the human relevance of forestomach tumors observed in rodents is often debated, especially when a clear genotoxic mechanism is lacking. iarc.fr

Mechanistic Basis of Potential Antimicrobial Properties